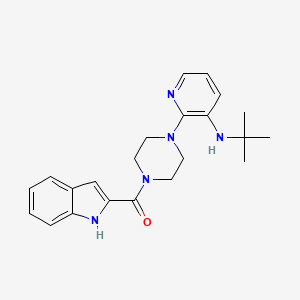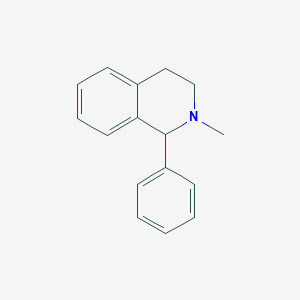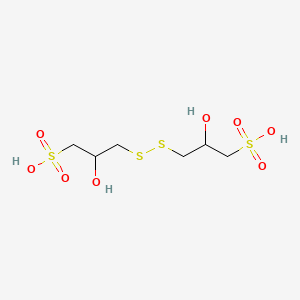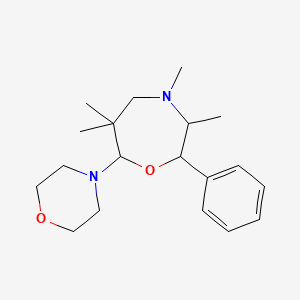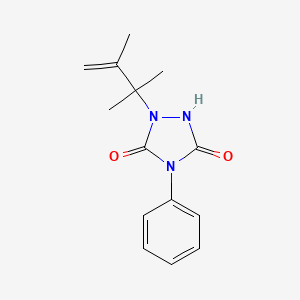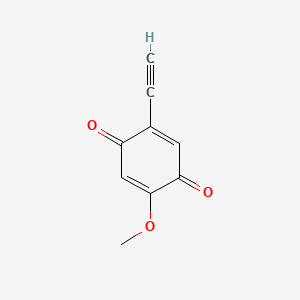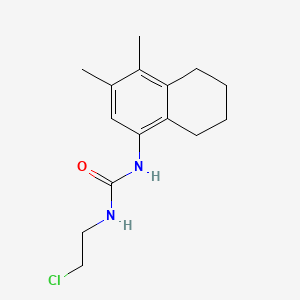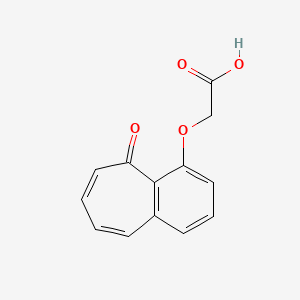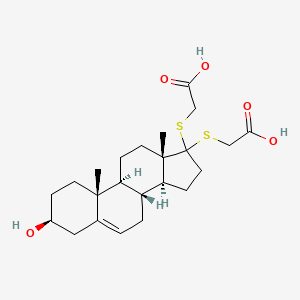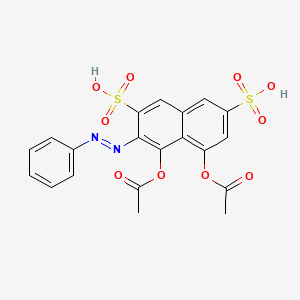
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-3-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Wissenschaftliche Forschungsanwendungen
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but lacks the diazenyl and phenyl groups.
Naphthopyrans: Compounds with a naphthalene core and various substituents, known for their photochromic properties
Uniqueness
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid is unique due to its combination of phenyl, diazenyl, and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
140909-58-6 |
|---|---|
Molekularformel |
C20H16N2O10S2 |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H16N2O10S2/c1-11(23)31-16-10-15(33(25,26)27)8-13-9-17(34(28,29)30)19(20(18(13)16)32-12(2)24)22-21-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
CCCHQXUFDLOMEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2OC(=O)C)N=NC3=CC=CC=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


